molecular formula C6H11N5O B13304388 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide

Cat. No.: B13304388
M. Wt: 169.19 g/mol
InChI Key: WVLLJNAOTGUWAW-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a heterocyclic organic compound that features a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Introduction of the amino and amide groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amino and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar chemical properties.

    1,2,4-Triazole: Another triazole isomer with distinct biological activities.

    Imidazole: A related heterocyclic compound with a different nitrogen arrangement.

Uniqueness

2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and amide groups with the triazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-amino-3-(2-methyltriazol-4-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-11-9-3-4(10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12)

InChI Key

WVLLJNAOTGUWAW-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CC(C(=O)N)N

Origin of Product

United States

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